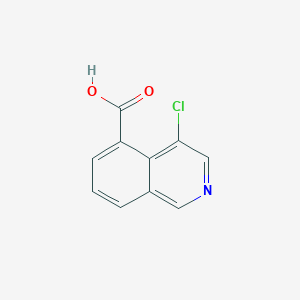

4-Chloroisoquinoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

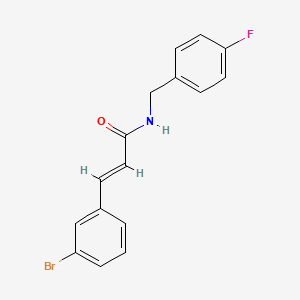

4-Chloroisoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of New Compounds

4-Chloroisoquinoline-5-carboxylic acid derivatives have been synthesized and characterized for potential biological applications. Tiwari et al. (2014) synthesized new 2-arylquinoline-4-carboxylic acid derivatives, which showed activity against various bacterial and fungal strains at low concentrations. These compounds, particularly 4b and 5d, exhibited better antibacterial and antifungal activity than some clinically prevalent drugs (Tiwari et al., 2014).

Antagonist Activity on NMDA Receptor

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to kynurenic acid and derived from isoquinoline, have been evaluated for antagonist activity at the glycine site on the NMDA receptor. Carling et al. (1992) found that these compounds exhibit reduced potency due to conformational effects, but certain modifications restored their antagonist activity (Carling et al., 1992).

Synthesis and Biological Activities

Li et al. (2019) described the synthesis of novel halomethylquinoline building blocks, which were used to create 2,4-bis(benzofuran-2-yl)quinoline- and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These compounds showed significant anti-tubercular activity, suggesting their potential as promising candidates for further investigation (Li et al., 2019).

Gas Phase Reaction Studies

Thevis et al. (2008) studied the gas phase formations of carboxylic acids from bisubstituted isoquinolines, which have potential as prolylhydroxylase inhibitor drug candidates. This study provided insights into the mass spectrometric behavior of these compounds, useful for clinical, forensic, or doping control analysis (Thevis et al., 2008).

Safety and Hazards

The safety information for 4-Chloroisoquinoline-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Wirkmechanismus

Mode of Action

It is known that carboxylic acids, such as 4-chloroisoquinoline-5-carboxylic acid, can undergo nucleophilic acyl substitution reactions . This involves the replacement of the –OH group of the acid with a better leaving group, enhancing the reactivity of the acid .

Biochemical Pathways

Carboxylic acids can participate in various biochemical reactions, including the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of organoboron reagents with palladium complexes, forming carbon-carbon bonds .

Pharmacokinetics

The compound’s molecular weight (20762 g/mol) and its solid physical form suggest that it may have certain bioavailability characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in a dry environment at room temperature to maintain its stability . Other factors, such as pH, temperature, and the presence of other substances, may also affect its action and efficacy.

Eigenschaften

IUPAC Name |

4-chloroisoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-12-4-6-2-1-3-7(9(6)8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKVSRPUHQMAGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B3003420.png)

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)